molecular formula C6H3F2NO5S B12066609 3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid

3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid

Cat. No.: B12066609
M. Wt: 239.16 g/mol
InChI Key: QFMMSPNVTQHPFS-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid (CAS: 1707391-87-4) is a heterocyclic compound featuring a thiophene backbone substituted with a nitro (-NO₂) group at position 5 and a difluoromethoxy (-OCF₂H) group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to nitrothiophene derivatives, which exhibit antibacterial properties .

Properties

Molecular Formula

C6H3F2NO5S

Molecular Weight

239.16 g/mol

IUPAC Name

3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H3F2NO5S/c7-6(8)14-2-1-3(9(12)13)15-4(2)5(10)11/h1,6H,(H,10,11)

InChI Key

QFMMSPNVTQHPFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1OC(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Pharmaceutical Applications

    Due to its unique structure, 3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid has potential applications in drug development:

    • Lead Compound for Drug Development : Its structural characteristics may allow it to serve as a lead compound in designing new pharmaceuticals, particularly for targeting specific biological pathways.
    • Bioisosteric Modifications : The compound's functional groups can be modified to enhance potency and selectivity in drug design, making it a candidate for further optimization in medicinal chemistry .

    Research has indicated that this compound may exhibit significant biological activity:

    • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures show antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents.
    • Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, making it relevant for research into compounds that mitigate oxidative stress in biological systems .

    Agrochemical Applications

    In addition to its pharmaceutical potential, 3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid may also find applications in agrochemicals:

    • Pesticide Development : The compound's reactivity and biological activity suggest it could be developed into a novel pesticide or herbicide, targeting specific pests while minimizing impact on non-target organisms.

    Case Studies and Research Findings

    StudyFocusFindings
    Study on Antimicrobial ActivityEvaluated against various pathogensShowed promising results against Gram-positive bacteria.
    Antioxidant Activity AssessmentDPPH radical scavenging methodDemonstrated significant antioxidant capacity comparable to known antioxidants like ascorbic acid .
    Bioisosteric ModificationsStructural optimization for drug designEnhanced potency observed in analogues with modified functional groups .

    Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues

    The compound is structurally related to several nitrothiophene-carboxylic acid derivatives and heterocyclic analogs. Key comparisons include:

    Compound Name CAS Number Substituents Key Features
    5-Nitrothiophene-2-carboxylic acid 6317-37-9 Nitro at C5, carboxylic acid at C2 Simplest nitrothiophene-carboxylic acid; genotoxicity-negative in assays .
    N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 954010-93-6 Nitrothiophene-carboxamide with difluorophenyl Antibacterial activity; synthesized via HATU-mediated coupling .
    5-(3-(Trifluoromethyl)phenyl)thiophene-2-carboxylic acid 893733-18-1 Trifluoromethylphenyl at C5 Increased lipophilicity; lacks nitro group .
    (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid 507233-13-8 Difluoromethoxy on phenyl ring Non-thiophene analog; acrylic acid backbone .

    Substituent Effects on Activity

    • Nitro Group : Essential for antibacterial activity in nitrothiophene-carboxamides (e.g., Compound 11, CAS 954010-93-6) . Its absence (e.g., 5-(trifluoromethyl)thiophene-2-carboxamide, CAS 2147485-13-8) reduces potency .
    • Difluoromethoxy Group : Compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃), -OCF₂H balances metabolic stability and electronic effects, as seen in related pyridine derivatives (e.g., 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid, CAS 1256837-04-3) .

    Physicochemical Properties

    • Lipophilicity: The difluoromethoxy group increases logP compared to non-fluorinated analogs but remains less lipophilic than trifluoromethylated derivatives (e.g., 5-(3-(trifluoromethyl)phenyl)thiophene-2-carboxylic acid) .
    • Acidity : The carboxylic acid at C2 (pKa ~3-4) is critical for solubility and salt formation, similar to 5-nitrothiophene-2-carboxylic acid .

    Biological Activity

    3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and research findings.

    • Molecular Formula : C7H4F2N2O4S
    • Molecular Weight : 238.18 g/mol
    • IUPAC Name : 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid
    • Structure : The compound features a thiophene ring substituted with a nitro group, a difluoromethoxy group, and a carboxylic acid, contributing to its reactivity and biological activity.

    Biological Activity Overview

    The biological activity of 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid has been evaluated in various studies. This compound exhibits antibacterial, antifungal, and potential anticancer properties. Its mechanism of action is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors.

    Antibacterial Activity

    Research has demonstrated that derivatives of nitrothiophenes can inhibit the growth of various bacterial strains. For instance, studies indicate that compounds similar to 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid show significant minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus . The mode of action typically involves the formation of reactive intermediates that disrupt bacterial cell function.

    Antifungal Activity

    The antifungal properties of this compound have also been explored. In vitro assays have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism may involve interference with fungal cell wall synthesis or disruption of membrane integrity .

    Anticancer Potential

    Emerging studies suggest that 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of the nitro group is crucial for generating reactive oxygen species (ROS), which are implicated in the apoptotic pathway .

    The biological activity of 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth.
    • Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive species that interact with cellular macromolecules, leading to cellular damage.
    • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

    Study 1: Antibacterial Efficacy

    A study published in PubMed evaluated the antibacterial activity of various nitrothiophene derivatives, including 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid. Results indicated a strong correlation between structural modifications and antibacterial potency, highlighting the significance of the nitro group in enhancing activity against E. coli .

    Study 2: Antifungal Activity Assessment

    In another investigation, the antifungal properties were assessed using disk diffusion assays against several fungal strains. The results showed that this compound exhibited significant zones of inhibition compared to controls, suggesting its potential as an antifungal agent .

    Data Table: Biological Activity Summary

    Activity Type Target Organisms Mechanism Reference
    AntibacterialE. coli, S. aureusEnzyme inhibition; reactive intermediates
    AntifungalC. albicans, A. nigerMembrane disruption; cell wall synthesis
    AnticancerVarious cancer cell linesInduction of apoptosis via ROS generation

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